Calcium Bis(formyl Homotaurine)
Description
Calcium Bis(formyl Homotaurine) is a calcium salt derivative of formyl homotaurine, a structural analog of the amino acid taurine. Its molecular formula is C₈H₁₆CaN₂O₈S₂ (molecular weight: 372.44 g/mol), featuring two formyl homotaurine ligands coordinated to a central calcium ion . The compound is chemically related to Acamprosate (calcium bis(acetyl homotaurine)), an FDA-approved medication for alcohol dependence, but differs in its substitution of the acetyl group with a formyl moiety. This structural modification impacts its chemical stability, solubility, and pharmacological interactions .
Calcium Bis(formyl Homotaurine) is primarily utilized as a reference standard or impurity in pharmaceutical quality control for Acamprosate . Isotope-labeled variants (e.g., Calcium Bis(formyl Homotaurine)-d12, molecular weight: 384.5 g/mol) are employed in metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C₈H₁₆CaN₂O₈S₂ |
|---|---|
Molecular Weight |
372.44 |
Origin of Product |
United States |
Comparison with Similar Compounds
Acamprosate (Calcium Bis(acetyl homotaurine))
Structural Differences :
- Acamprosate : Contains an acetyl group (-COCH₃) on the homotaurine backbone.
- Calcium Bis(formyl Homotaurine) : Substitutes the acetyl group with a formyl group (-CHO).
Pharmacological and Clinical Differences :
- Mechanism of Action: Both compounds modulate glutamate and GABA neurotransmission. Acamprosate stabilizes the glutamatergic system by antagonizing NMDA receptors and potentiating GABA-A receptors, reducing alcohol cravings .
- Clinical Efficacy: Acamprosate significantly reduces relapse rates in alcohol-dependent patients (e.g., 50% relapse reduction in double-blind trials) .
- Stability and Bioavailability : The acetyl group in Acamprosate enhances gastrointestinal absorption and blood-brain barrier penetration. The formyl group’s smaller size and higher reactivity may reduce stability, necessitating formulation adjustments .
Data Table 1: Key Properties of Acamprosate vs. Calcium Bis(formyl Homotaurine)
Homotaurine and Hypotaurine
Structural Differences :
- Homotaurine: 3-Aminopropanesulfonic acid.
- Hypotaurine: 2-Aminoethanesulfinic acid.
Pharmacological Effects :
- GABAC-ρ1 Receptor Modulation : Homotaurine acts as a partial agonist, negatively modulating GABA-induced currents, while hypotaurine positively modulates the same receptor . Calcium Bis(formyl Homotaurine)’s formyl group may enhance receptor binding compared to unmodified homotaurine, though this remains unverified experimentally.
- Neuroprotective and Anti-inflammatory Effects : Homotaurine derivatives (e.g., Acamprosate) reduce neuroinflammation and improve cognitive function in mild cognitive impairment (MCI) . Hypotaurine exhibits antioxidant properties but lacks clinical validation .
Data Table 2: Receptor Interactions of Homotaurine Derivatives
Transition Metal Bis(formyl) Complexes
Structural and Stability Comparisons :
- Calcium Bis(formyl Homotaurine) : An organic calcium salt with ionic bonding between Ca²⁺ and formyl homotaurine ligands.
- Transition Metal Bis(formyl) Complexes (e.g., Co, Rh, Ir): Feature covalent metal-formyl bonds. These complexes exhibit lower stability, with bis(formyl) rhodium and iridium derivatives decomposing rapidly compared to cobalt analogs .
Functional Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
